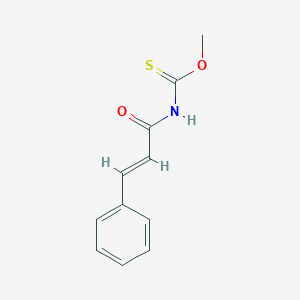![molecular formula C22H22N2O6S B5400890 N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine](/img/structure/B5400890.png)
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine, also known as BAM, is a synthetic compound that has been developed for use in scientific research. BAM is a novel molecule that has shown promising results in various studies, and it has the potential to be used in a wide range of applications.
作用机制
The mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. This inhibition of MMPs is thought to be responsible for the anti-cancer and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). This compound has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine is its versatility, as it can be used in a wide range of scientific research applications. This compound is also relatively easy to synthesize using standard peptide synthesis methods. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, this compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
未来方向
There are many potential future directions for the use of N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine in scientific research. One potential direction is the development of new this compound derivatives with improved solubility and bioavailability. Another potential direction is the use of this compound in combination with other compounds to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. This compound has the potential to be used in a wide range of applications, including cancer research, inflammation, and neurodegenerative diseases. Although there are some limitations to working with this compound, such as its low solubility, there are many potential future directions for the use of this compound in scientific research. Further research is needed to fully understand the properties and potential applications of this compound.
合成方法
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. One of the most commonly used methods for synthesizing this compound is the Fmoc-based solid-phase peptide synthesis method. This method involves the use of a resin-bound amino acid, which is sequentially coupled with other amino acids to form the peptide chain. The final step of the synthesis involves the removal of the Fmoc protecting group and the cleavage of the peptide from the resin.
科学研究应用
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine has been used in various scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. One of the most promising applications of this compound is in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, this compound has been studied for its potential neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-31-10-9-16(22(27)28)23-21(26)17(24-20(25)15-5-3-2-4-6-15)11-14-7-8-18-19(12-14)30-13-29-18/h2-8,11-12,16H,9-10,13H2,1H3,(H,23,26)(H,24,25)(H,27,28)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSWRNDDVNXJLD-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-sec-butyl-5-[(5-chloro-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5400810.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400816.png)
![2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5400819.png)
![N-4-piperidinyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B5400830.png)

![2-(2-ethoxy-4-{[(1,2,2-trimethylpropyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5400843.png)
![N-(2,4-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5400851.png)
![2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5400866.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5400875.png)
![4-(1H-imidazol-1-yl)-1-[(2-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5400877.png)
![1-{[(4aS*,8aR*)-2-oxo-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5400883.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]alanine](/img/structure/B5400895.png)
![4-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5400903.png)
![1-{[8-methyl-2-(piperidin-1-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5400912.png)
